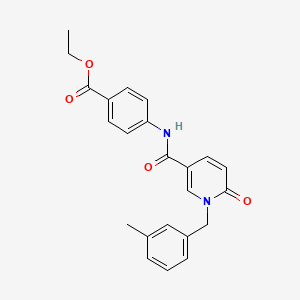

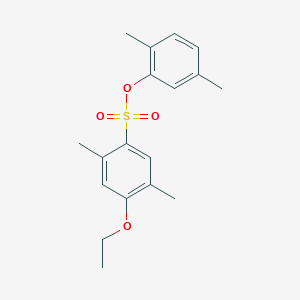

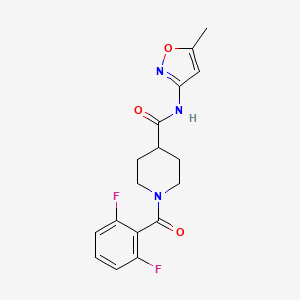

![molecular formula C18H12N4O3 B2628075 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 457650-89-4](/img/structure/B2628075.png)

5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,5-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties . They are characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthetic feasibility of imidazo[1,5-a]pyridines via a one-pot cyclocondensation reaction, without the use of any metal catalyst or highly sensitive Lewis acid, has been previously demonstrated . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridines is unique and contributes to their optical behaviors . The presence of a positive charge is fundamental to avoid any possible aggregation process in polymeric films .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridines can be tuned by functionalization . They are characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

A variety of derivatives of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized and studied for their biological activities. For instance, novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives were synthesized and evaluated for their in vitro anticancer activity against cervical cancer cell lines, with some compounds showing high inhibitory activity. This highlights the potential application of these compounds in medicinal chemistry and drug discovery (Kumar et al., 2018).

Antimicrobial Activities

Some synthesized compounds, including derivatives of this compound, exhibited moderate to good antimicrobial activities. For example, a series of such derivatives were assessed for their antibacterial activity against various bacterial strains, showing moderate activity, with certain compounds exhibiting good antifungal activity against Aspergillus niger (Laxmi et al., 2012).

Chemical Reactivity and Stability

The chemical reactivity of these compounds has been explored in various studies. One study discussed the addition of a compound with two CH-acidic centers to 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione, showcasing the nucleophilicity and reactivity of certain atoms in the pyrimidine ring (Erkin & Krutikov, 2009).

Synthesis Methodologies

Various synthesis methodologies have been employed to create derivatives of this compound. For example, a water-mediated, catalyst-free method for synthesizing a series of functionalized derivatives was presented, highlighting a green chemistry approach with several advantages such as the use of water as a reaction medium and avoidance of toxic solvents (Brahmachari et al., 2020).

Mécanisme D'action

This compound is a complex organic molecule, likely part of the imidazo[1,2-a]pyridine family . Imidazo[1,2-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties . They have been used in numerous fields, such as chemical sensors, confocal microscopy, and medical applications . .

Orientations Futures

Imidazo[1,5-a]pyridines are a promising class of compounds with diverse bioactivity, and research into their properties and potential applications is ongoing . The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is an important area of future research .

Propriétés

IUPAC Name |

5-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c23-16-12(17(24)21-18(25)20-16)10-13-14-8-4-5-9-22(14)15(19-13)11-6-2-1-3-7-11/h1-10H,(H2,20,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXSRHLTLBAOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

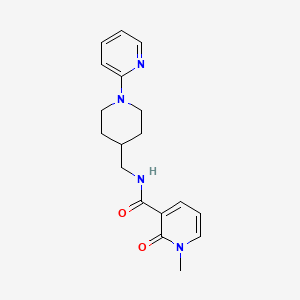

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)

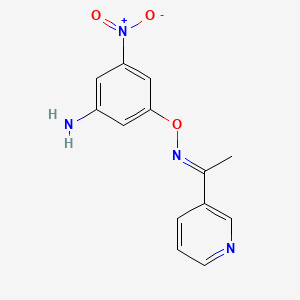

![3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

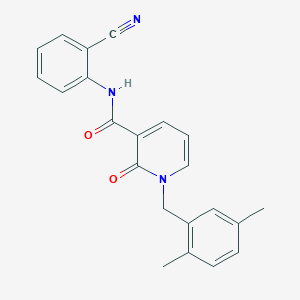

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2628012.png)